molecular formula C26H29N2O6- B140195 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid CAS No. 368866-07-3

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid

Cat. No.: B140195
CAS No.: 368866-07-3
M. Wt: 465.5 g/mol
InChI Key: SHJZHFAOEGNFGY-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid is a compound that features both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protective groups. These groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino functionalities from undesired reactions. The compound is a derivative of piperidine, a six-membered heterocyclic amine, and is utilized in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid typically involves the protection of the amino group on piperidine with Boc and Fmoc groups. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then reacted with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotected Amines: Resulting from the removal of Boc and Fmoc groups.

    Substituted Piperidines: Formed through nucleophilic substitution reactions.

    Piperidones and Reduced Piperidines: Products of oxidation and reduction reactions.

Scientific Research Applications

4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.

    Industry: In the production of fine chemicals and materials science.

Mechanism of Action

The compound exerts its effects primarily through its protective groups, which prevent unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Fmoc group is stable under acidic conditions but can be removed under basic conditions. This orthogonal protection strategy allows for selective deprotection and functionalization of the amino group .

Comparison with Similar Compounds

Uniqueness: 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid is unique due to the presence of both Boc and Fmoc protective groups, allowing for versatile and selective protection strategies in synthetic chemistry. The carboxylic acid group adds further functionality, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZHFAOEGNFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-07-3
Record name 1-(9H-Fluoren-9-ylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368866-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid
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